2'-(Allylthio)-6-chloro-6',6'-dimethyl-4-(2-thienyl)-3,4,5',6'-tetrahydro-3'H-spiro[chromene-2,4'-pyrimidin]-7-OL
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Overview
Description
2’-(Allylthio)-6-chloro-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidin]-7-OL is a complex organic compound that belongs to the class of spirochromene derivatives This compound is characterized by its unique spiro structure, which involves a chromene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Allylthio)-6-chloro-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidin]-7-OL typically involves multi-step reactions. One common approach is the [3+3], [4+2], or [5+1] cyclization processes or domino reactions . These methods often start with the preparation of key intermediates, such as 2-thioxopyrimidines, which are then subjected to further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as transition metal catalysts, and environmentally friendly solvents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2’-(Allylthio)-6-chloro-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidin]-7-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the allylthio group to a thiol or thioether.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
2’-(Allylthio)-6-chloro-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidin]-7-OL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s potential therapeutic properties, such as anticancer and antimicrobial activities, are being explored in preclinical studies.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2’-(Allylthio)-6-chloro-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidin]-7-OL involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the allylthio group can interact with thiol-containing enzymes, while the chloro and thienyl groups can enhance binding affinity to specific receptors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2’-(Allylthio)-6-chloro-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidin]-7-OL stands out due to its spiro structure and the presence of multiple functional groups
Properties
Molecular Formula |
C21H23ClN2O2S2 |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
6'-chloro-6,6-dimethyl-2-prop-2-enylsulfanyl-4'-thiophen-2-ylspiro[1,5-dihydropyrimidine-4,2'-3,4-dihydrochromene]-7'-ol |
InChI |
InChI=1S/C21H23ClN2O2S2/c1-4-7-28-19-23-20(2,3)12-21(24-19)11-14(18-6-5-8-27-18)13-9-15(22)16(25)10-17(13)26-21/h4-6,8-10,14,25H,1,7,11-12H2,2-3H3,(H,23,24) |
InChI Key |
KXNMAIAKSBGCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(C3=CC(=C(C=C3O2)O)Cl)C4=CC=CS4)N=C(N1)SCC=C)C |
Origin of Product |
United States |
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